molecular formula C8H10N4 B14298767 Imidazo[1,2-a]pyrazin-8-amine, N-ethyl- CAS No. 117718-90-8

Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-

Cat. No.: B14298767
CAS No.: 117718-90-8
M. Wt: 162.19 g/mol
InChI Key: XXUGLAFDUQERSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyrazin-8-amine, N-ethyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a fused bicyclic structure comprising an imidazole ring and a pyrazine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo[1,2-a]pyrazin-8-amine, N-ethyl- typically involves multistep reactions. One common method includes the condensation of 2-aminopyrazine with an appropriate aldehyde, followed by cyclization and subsequent N-ethylation. The reaction conditions often involve the use of solvents like ethanol or toluene and catalysts such as iodine or transition metals .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyrazin-8-amine, N-ethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Bromine, alkyl halides

Major Products Formed

The major products formed from these reactions include various substituted derivatives of Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-, which can be further functionalized for specific applications .

Scientific Research Applications

Imidazo[1,2-a]pyrazin-8-amine, N-ethyl- is a heterocyclic compound with a fused bicyclic structure, incorporating an imidazole ring and a pyrazine ring, that is of interest in medicinal chemistry and organic synthesis. It has diverse applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

  • Chemistry It is used as a building block in the synthesis of complex organic molecules.
  • Biology It is investigated as a potential enzyme inhibitor and for its role in biochemical pathways. Imidazo[1,2-a]pyrazines show inhibition of SARS-CoV and SARS-CoV-2 main protease with excellent activity .
  • Medicine It is explored for its therapeutic potential in treating diseases such as cancer and Alzheimer’s disease because of its ability to interact with specific molecular targets. A series of substituted imidazo[1,2-a]pyrazin-8-amines were discovered as novel breast tumor kinase (Brk)/protein tyrosine kinase 6 (PTK6) inhibitors .
  • Industry It is utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action
The mechanism of action of Imidazo[1,2-a]pyrazin-8-amine, N-ethyl- involves interaction with molecular targets, like enzymes and receptors, which can modulate biochemical pathways, leading to therapeutic effects. For example, it may inhibit acetylcholinesterase, increasing acetylcholine levels in the brain, which is helpful in treating Alzheimer’s disease.

Comparison with Similar Compounds
Imidazo[1,2-a]pyrazin-8-amine, N-ethyl- has a unique fused bicyclic structure, giving it distinct chemical reactivity and biological activity. Its ability to undergo chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry.

Similar Compounds :

  • Imidazo[1,2-a]pyridine
  • Imidazo[1,2-a]pyrimidine
  • Imidazo[1,2-a]pyrazine derivatives

Mechanism of Action

The mechanism of action of Imidazo[1,2-a]pyrazin-8-amine, N-ethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate biochemical pathways, leading to therapeutic effects. For example, it may inhibit acetylcholinesterase, thereby increasing acetylcholine levels in the brain, which is beneficial in treating Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[1,2-a]pyrazin-8-amine, N-ethyl- stands out due to its unique fused bicyclic structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industry .

Biological Activity

Imidazo[1,2-a]pyrazin-8-amine, N-ethyl- is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for Imidazo[1,2-a]pyrazin-8-amine, N-ethyl- is C8H10N4C_8H_{10}N_4, with a molecular weight of approximately 174.19 g/mol. The compound features an imidazo[1,2-a]pyrazine core structure characterized by the presence of both imidazole and pyrazine rings. This unique structure contributes to its varied biological activities.

Biological Activities

Research indicates that Imidazo[1,2-a]pyrazin-8-amine derivatives exhibit a wide range of biological activities:

  • Anticancer Activity : Several derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies have reported that imidazo[1,2-a]pyrazines can inhibit the insulin-like growth factor-I receptor (IGF-IR) and aurora kinase, which are crucial in cancer progression .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
  • Antileishmanial Activity : Recent studies highlighted the effectiveness of certain derivatives against Leishmania parasites, with some compounds exhibiting IC50 values below 10 µM .
  • Modulation of Receptors : Imidazo[1,2-a]pyrazines have been identified as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs), which are implicated in neurological disorders .

Structure-Activity Relationship (SAR)

The biological activity of Imidazo[1,2-a]pyrazin-8-amine is closely linked to its structural features. Variations in substituents at different positions on the imidazo[1,2-a]pyrazine core can significantly influence potency and selectivity. For example:

Compound NameStructure TypeUnique Features
Imidazo[1,2-a]pyridine derivativesHeterocyclicSimilar core but different substituents affecting activity
Imidazo[1,2-a]pyrazine derivativesHeterocyclicShares core structure with variations in substituents
Pyrazolo[3,4-d]pyrimidinesHeterocyclicDifferent core structure but similar biological applications

Synthesis Methods

Various synthetic approaches have been developed to produce Imidazo[1,2-a]pyrazin-8-amine derivatives. These methods often involve the use of Lewis acid catalysts or iodine-catalyzed reactions to facilitate the formation of the imidazo ring system .

Anticancer Properties

A study conducted by Li et al. demonstrated that certain imidazo[1,2-a]pyrazine analogs inhibited cancer cell lines with IC50 values as low as 21 nM against SARS-CoV and SARS-CoV-2 main protease . This highlights the dual potential of these compounds in both antiviral and anticancer therapies.

Antileishmanial Activity

In vitro assessments showed that selected imidazo[1,2-a]pyrazine compounds effectively inhibited Leishmania major CK1 with promising selectivity profiles against human kinases . The introduction of specific functional groups was found to enhance their potency significantly.

Properties

CAS No.

117718-90-8

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

N-ethylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C8H10N4/c1-2-9-7-8-11-4-6-12(8)5-3-10-7/h3-6H,2H2,1H3,(H,9,10)

InChI Key

XXUGLAFDUQERSL-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=CN2C1=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.